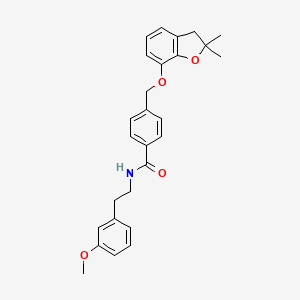

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide

Description

BenchChem offers high-quality 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(3-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c1-27(2)17-22-7-5-9-24(25(22)32-27)31-18-20-10-12-21(13-11-20)26(29)28-15-14-19-6-4-8-23(16-19)30-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQLJUIXLVYHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide represents a novel class of organic compounds with potential therapeutic applications. Its unique structure incorporates a dihydrobenzofuran moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula for the compound is , with a molecular weight of 341.4 g/mol. The IUPAC name is 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide . The compound's structure is significant as it influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide |

| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways within cells, resulting in therapeutic effects. Notably, similar compounds have demonstrated:

- Anticancer Activity : Dihydrobenzofuran derivatives have shown potential in inhibiting tumor cell proliferation by interfering with tubulin polymerization, thus disrupting mitosis .

- Neurotransmitter Modulation : Compounds with similar structures have been observed to act on serotonin and adrenergic receptors, suggesting potential applications in treating mood disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

-

Anticancer Studies : A series of dihydrobenzofuran lignans were tested against a panel of human tumor cell lines. Certain derivatives exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .

- Example Findings :

- Compound 2b inhibited tubulin polymerization at a concentration of 13 µM.

- The 2R, 3R-enantiomer showed twice the activity compared to its racemic mixture.

- Example Findings :

- Pharmacological Evaluation : Research into the pharmacodynamics of similar compounds has revealed their ability to modulate neurotransmitter systems, which could be relevant for developing antidepressants or anxiolytics .

Case Studies

A detailed examination of related compounds provides insights into the potential applications of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide:

- Study on Dihydrobenzofuran Derivatives : This study evaluated a variety of dihydrobenzofuran derivatives for their anticancer properties using an in vitro screening panel consisting of 60 human tumor cell lines . Results indicated that modifications to the benzofuran structure significantly influenced cytotoxicity.

- Neuropharmacological Effects : Another study highlighted how structural variations in benzofuran compounds impacted their receptor binding affinities and subsequent biological effects. These findings suggest that similar modifications in the target compound could enhance its therapeutic efficacy against neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxyphenethyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the dihydrobenzofuran moiety to the benzamide core. Key parameters include:

- Temperature : Maintain 40–60°C during nucleophilic substitution to balance reactivity and side-product formation .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .

- Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura coupling if introducing aryl groups .

- Purity Control : Monitor via HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks for the dihydrobenzofuran (δ 1.4–1.6 ppm for dimethyl groups) and benzamide (δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~495–505 Da) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation, if crystals are obtainable .

Q. What are the critical stability considerations for handling this compound?

- Methodological Answer : Stability is influenced by:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the dihydrobenzofuran moiety .

- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the benzamide bond .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Kinetic Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to identify off-target effects .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and validate target engagement .

- Computational Docking : Model interactions with proposed targets (e.g., HDACs or kinases) to reconcile discrepancies between in vitro and in vivo data .

Q. What strategies optimize selectivity in derivatization reactions of the benzamide core?

- Methodological Answer :

- Protecting Groups : Temporarily block the dihydrobenzofuran oxygen with TBSCl to direct reactions to the benzamide nitrogen .

- Microwave-Assisted Synthesis : Enhance regioselectivity in heterocyclic ring formation (e.g., for triazine derivatives) via controlled heating .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor intramolecular cyclization over intermolecular side reactions .

Q. How can computational methods predict and validate the compound’s fluorescence or electronic properties?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict absorption/emission spectra; compare with experimental spectrofluorometry data .

- Molecular Dynamics : Simulate solvent effects on fluorescence quantum yield (e.g., acetonitrile vs. aqueous buffers) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .

Q. What analytical approaches resolve contradictions in solubility data across studies?

- Methodological Answer :

- Phase-Solubility Diagrams : Generate curves in buffers (pH 1–10) to identify pH-dependent solubility thresholds .

- Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes to improve bioavailability .

- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous solutions to explain variability in reported solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.